(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-4-22-15-10-7-13(19)11-16(15)24-18(22)20-17(23)12-5-8-14(9-6-12)21(2)3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYAFNICCZFRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.
Introduction of the Chlorine and Ethyl Groups: Chlorination and alkylation reactions are employed to introduce the chlorine and ethyl substituents on the benzo[d]thiazole ring.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate benzaldehyde derivative under basic conditions.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorine and dimethylamino sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)
- Structure : Features a thiazole ring (instead of benzothiazole) with a phenyl group at the 4-position and ethyl at the 3-position.
- Synthesis : Prepared via nucleophilic substitution, yielding 70–80% products .
- Key Differences :
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure: Thiazole ring with 4-chlorophenyl and 4-(dimethylamino)benzylidene groups .
- Key Differences :
- Backbone : Thiazol-2-amine vs. benzothiazol-2-ylidene in the target.
- Electronic Effects : Benzylidene imine vs. enamine system alters electron distribution.
Substituent Variants
Bromo and Methoxy Derivatives
- Example: (E)-N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide . Substituents: Bromo (C6) and dimethoxy (benzamide) vs. chloro and dimethylamino. Impact:
- Bromo increases molecular weight (MW: ~465 vs. ~404 for target) and lipophilicity.
- Methoxy groups enhance solubility but reduce electron-withdrawing effects compared to dimethylamino.
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
- Structure: Thiadiazole core with chloroaryl and dimethylamino acryloyl groups .
- Key Differences :
Spectral and Analytical Comparisons
Table 1: Spectroscopic Data for Selected Analogues
Biological Activity
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a synthetic compound derived from the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzothiazole Core : This heterocyclic structure is linked to a dimethylaminobenzamide moiety.
- Substituents : The presence of a chloro and ethyl group enhances its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Signal Pathway Modulation : It is suggested that the compound influences critical signaling pathways such as AKT and ERK, which are vital in cancer cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, promoting cell cycle arrest at specific phases, which is crucial for therapeutic interventions .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Cytokine Modulation : Studies indicate that it can lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential use in treating inflammatory diseases .
Research Findings
A comprehensive study evaluated the biological activities of various benzothiazole derivatives, including our compound of interest. The findings are summarized in the following table:
Case Studies
- Study on Anticancer Properties :
- Inflammation Model Study :
Q & A
Q. Q1. What are the optimized synthetic pathways for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide, and how do reaction conditions influence yield and purity?
A: The synthesis typically involves multi-step condensation reactions between benzothiazole precursors and substituted benzamides. Key steps include:
- Step 1: Preparation of the 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene scaffold via cyclization of 2-aminothiophenol derivatives with chloroethyl reagents .
- Step 2: Condensation with 4-(dimethylamino)benzamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) using catalytic piperidine to stabilize the enamine intermediate .
- Critical factors: Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yield (reported 45–76% in analogs) and purity. Post-synthesis purification via column chromatography or HPLC is essential .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
A: Standard characterization protocols include:
- NMR: Confirm the (E)-configuration via coupling constants (J = 12–15 Hz for olefinic protons in benzothiazole-imine systems) and analyze dimethylamino group integration at δ 2.8–3.2 ppm .
- HPLC-MS: Monitor purity (>95%) and molecular ion peaks (expected m/z ≈ 376.86) .
- X-ray crystallography: Resolve ambiguities in stereochemistry for analogs with similar substituents .
Q. Q3. What preliminary biological assays are recommended to explore its bioactivity?
A: Prioritize assays based on structural analogs:
- Anticancer: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Antimicrobial: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition: Screen against kinases or proteases linked to the benzothiazole scaffold’s known targets .
Advanced Research Questions
Q. Q4. How does the (E)-isomer’s reactivity differ from the (Z)-configuration in nucleophilic substitution or cycloaddition reactions?
A: The (E)-configuration stabilizes the imine bond via conjugation with the benzothiazole ring, reducing susceptibility to hydrolysis compared to (Z)-isomers. Computational studies (e.g., DFT) suggest higher activation energy for electrophilic attacks on the (E)-isomer due to steric hindrance from the dimethylamino group . Experimental validation: Compare reaction kinetics using UV-Vis spectroscopy or LC-MS monitoring .
Q. Q5. What strategies resolve contradictory data in structure-activity relationships (SAR) for benzothiazole derivatives?
A: Common contradictions arise from substituent effects on bioactivity. For example:
- Case study: Chlorine at position 6 enhances antimicrobial activity but reduces solubility. Solutions:
- Method 1: Perform comparative SAR using analogs with bromine or methoxy groups at position 6 (see Table 1) .
- Method 2: Apply QSAR models to decouple electronic vs. steric contributions .
Q. Table 1. Bioactivity of Structural Analogs
| Substituent (Position 6) | Antimicrobial Activity (MIC, µg/mL) | Solubility (mg/mL) |
|---|---|---|
| Cl | 2.5 | 0.12 |
| Br | 1.8 | 0.09 |
| OCH3 | 8.0 | 0.45 |
Q. Q6. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?
A: Strategies include:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the dimethylamino moiety to enhance solubility .
- Co-crystallization: Improve stability using co-formers like succinic acid, as demonstrated for related thiazole derivatives .
- In silico modeling: Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) using software like Schrödinger’s ADMET Predictor .
Q. Q7. What mechanistic insights explain its activity in enzyme inhibition assays?
A: Preliminary data suggest competitive inhibition of topoisomerase II via intercalation into DNA-enzyme complexes. Methodological approaches:
- Fluorescence quenching: Monitor binding affinity using ethidium bromide displacement assays .
- Molecular docking: Simulate interactions with ATP-binding pockets (e.g., PDB ID: 1ZXM) .
- Kinetic studies: Determine inhibition constants (Ki) using Lineweaver-Burk plots .
Q. Q8. How can conflicting cytotoxicity results between in vitro and in vivo models be reconciled?
A: Discrepancies often stem from metabolic instability or poor bioavailability. Recommendations:
- Metabolite profiling: Use LC-MS/MS to identify degradation products in plasma .
- Nanoparticle encapsulation: Improve in vivo delivery via PEGylated liposomes, as shown for benzothiazole-based anticancer agents .
- Species-specific assays: Compare metabolic pathways in human vs. rodent liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
